1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2 It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethane-1,2-diamine group
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromo-2-fluoroaniline with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process[2][2].
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or fluorine substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(4-Bromo-2-fluorophenyl)ethanone: This compound has a similar structure but lacks the ethane-1,2-diamine group, which may result in different chemical and biological properties.
1-(4-Bromo-2-fluorophenyl)ethan-1-amine: This compound has an amine group instead of the diamine group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10BrFN2 |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
IWYPOJGIGIBKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)N |
Origin of Product |
United States |
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